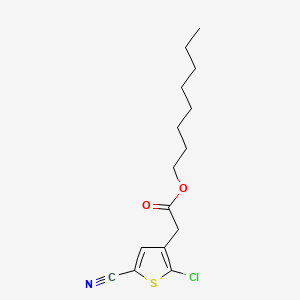![molecular formula C7H11NO B13470534 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . The process can be challenging due to the need for specialized equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach used in laboratory settings can be adapted for larger-scale production. This involves optimizing the photochemical reaction conditions to ensure higher yields and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Industry: Utilized in the creation of new materials with unique properties.
Mechanism of Action
The mechanism of action for 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for significant biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the bicyclic framework but lacks the nitrogen atom.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Similar structure with different substituents.
Uniqueness
5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one is unique due to the presence of the nitrogen atom within the bicyclic structure. This feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-5(7)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9) |
InChI Key |
BBDZFDANPQDOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



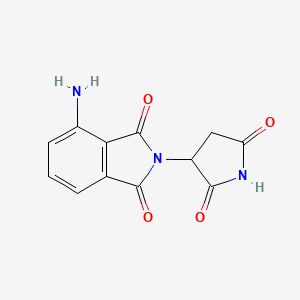
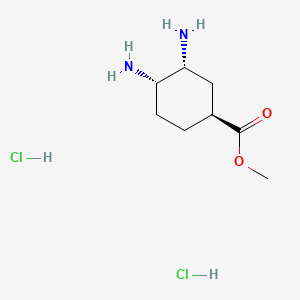
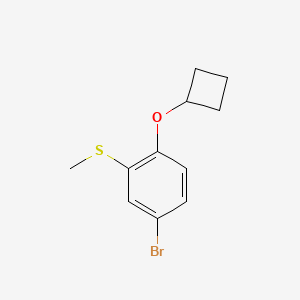
![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
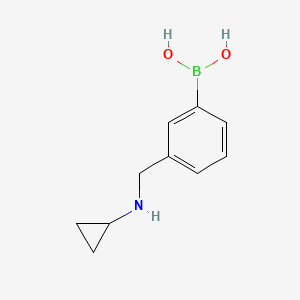

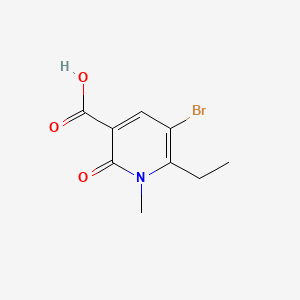


![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

